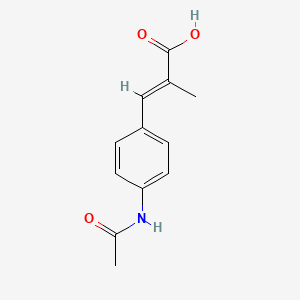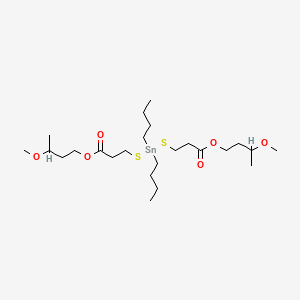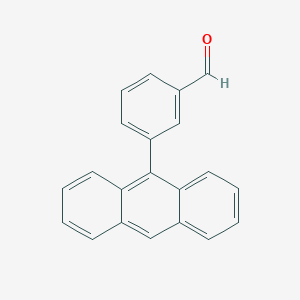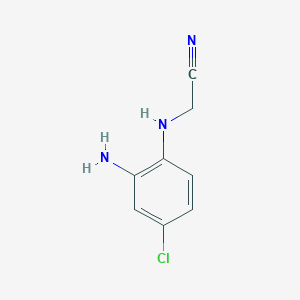
2-(2-Amino-4-chloroanilino)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Amino-4-chloroanilino)acetonitrile is an organic compound with the molecular formula C8H7ClN2 It is a derivative of aniline, where the amino group is substituted at the 2-position and a chloro group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-4-chloroanilino)acetonitrile typically involves the reaction of 2-amino-4-chloroaniline with acetonitrile under specific conditions. One common method involves the use of a catalyst such as FeCl2 and an oxidant like DTBP (di-tert-butyl peroxide) to facilitate the cyanomethylation of the amino-substituted arene .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar catalysts and conditions as in laboratory synthesis. The process would be optimized for yield and purity, ensuring that the final product meets industrial standards.
化学反应分析
Types of Reactions
2-(2-Amino-4-chloroanilino)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the nitrile group or the aromatic ring.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield amines or other reduced forms of the compound.
科学研究应用
2-(2-Amino-4-chloroanilino)acetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers, agrochemicals, and other industrial products.
作用机制
The mechanism by which 2-(2-Amino-4-chloroanilino)acetonitrile exerts its effects involves interactions with specific molecular targets. The amino and nitrile groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The chloro group can also affect the compound’s reactivity and binding affinity.
相似化合物的比较
Similar Compounds
属性
分子式 |
C8H8ClN3 |
|---|---|
分子量 |
181.62 g/mol |
IUPAC 名称 |
2-(2-amino-4-chloroanilino)acetonitrile |
InChI |
InChI=1S/C8H8ClN3/c9-6-1-2-8(7(11)5-6)12-4-3-10/h1-2,5,12H,4,11H2 |
InChI 键 |
GPDPFMYVQBRPPH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Cl)N)NCC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


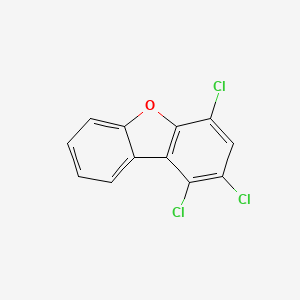
![Ethyl 3-[(3-ethoxy-3-oxopropyl)-ethylamino]propanoate](/img/structure/B13748438.png)
